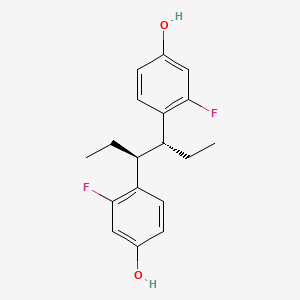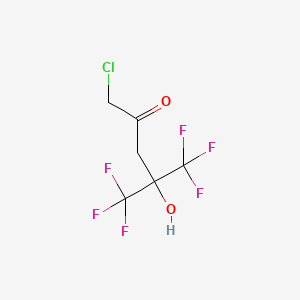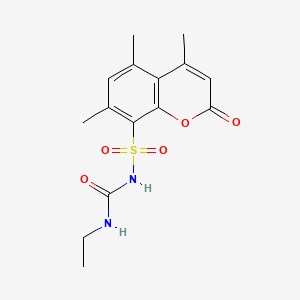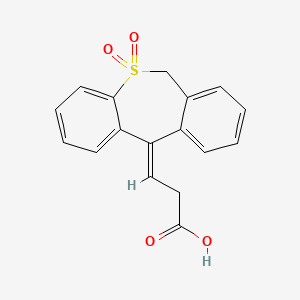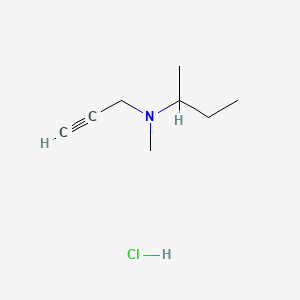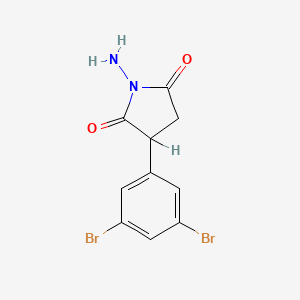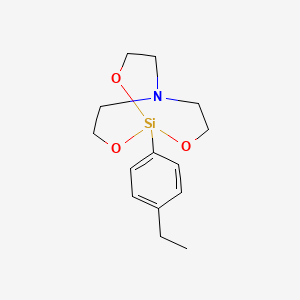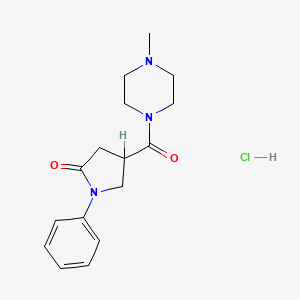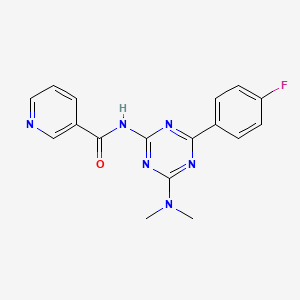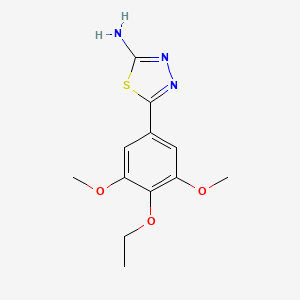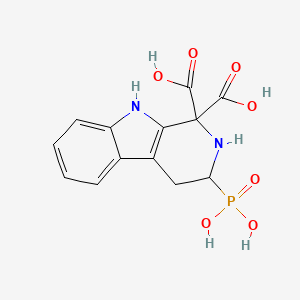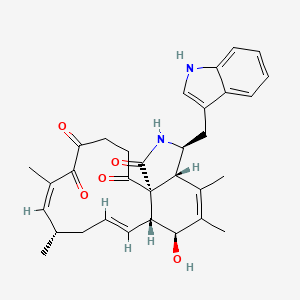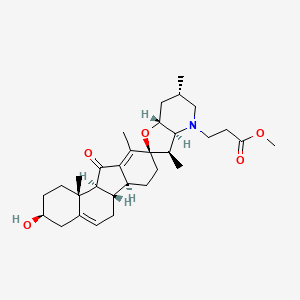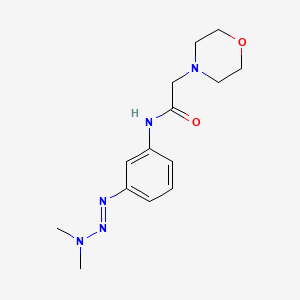
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. This particular compound features a triazenyl group (-NNN-) attached to a phenyl ring, which is further connected to a morpholineacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with 4-morpholineacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its pure form .
化学反应分析
Types of Reactions
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amines or other reduced forms .
科学研究应用
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a DNA-damaging agent in cancer research.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy.
作用机制
The mechanism of action of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide involves its ability to form reactive intermediates that can interact with biological molecules. The triazenyl group can undergo decomposition to generate nitrogen gas and reactive species that can alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
相似化合物的比较
Similar Compounds
- 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide
- 1,3-Diphenyltriazene
- Dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide)
Uniqueness
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is unique due to its specific combination of the triazenyl group with a morpholineacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for forming stable metal complexes .
属性
CAS 编号 |
174752-82-0 |
|---|---|
分子式 |
C14H21N5O2 |
分子量 |
291.35 g/mol |
IUPAC 名称 |
N-[3-(dimethylaminodiazenyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H21N5O2/c1-18(2)17-16-13-5-3-4-12(10-13)15-14(20)11-19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3,(H,15,20) |
InChI 键 |
GKOURUKPDVSWPO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


